molecular formula C24H40O B1346819 Octadecanophenone CAS No. 6786-36-3

Octadecanophenone

Cat. No. B1346819
CAS RN: 6786-36-3
M. Wt: 344.6 g/mol
InChI Key: DBLXXVQTWJFJFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of Octadecanophenone. However, it’s worth noting that phenones are typically synthesized through Friedel-Crafts acylation, a process that involves the reaction of an aromatic compound with an acyl chloride in the presence of a strong Lewis acid catalyst.



Molecular Structure Analysis

The molecular structure of Octadecanophenone consists of a phenyl group (C6H5) attached to a long aliphatic chain ending with a carbonyl group (C=O). The carbonyl group is attached to an octadecyl group (C18H37), hence the name Octadecanophenone1.



Chemical Reactions Analysis

Specific chemical reactions involving Octadecanophenone are not readily available in the sources I found. However, as a ketone, it can undergo typical carbonyl reactions, including nucleophilic addition and reduction.



Physical And Chemical Properties Analysis

Octadecanophenone has a boiling point of 425 °C and a melting point of 65-67 °C2. Its linear formula is C6H5CO(CH2)16CH32.


Scientific Research Applications

  • Plant Biology Applications :

    • Octadecanoids, related to octadecanophenone, play a crucial role in plant signaling and are involved in multiple physiological processes such as senescence, defense against herbivores and pathogens, mechanoperception, and morphogenesis (Schaller & Weiler, 1997).
    • The octadecanoid pathway, which includes compounds like octadecanophenone, is vital for plant defense reactions against various stressors, including microbial pathogens and UV-B or UV-C light (Schaller, 2001).
  • Organic Geochemistry :

    • In geochemical contexts, reactions involving octadecene, which is structurally related to octadecanophenone, can lead to the formation of various hydrocarbons including methane, a key component of natural gas. This suggests a role for such reactions in the formation of crude oil and natural gas (Alexander, Berwick, & Pierce, 2011).
  • Material Science Applications :

    • Octadecanophenone-related compounds like octadecanol have been found to stabilize Langmuir–Blodgett films of copper tetrakis(cumylphenoxy)phthalocyanine, indicating their utility in material science applications, particularly in the stabilization of complex molecular films (Baker et al., 1998).
    • The dispersion of octadecyl ammonium ion-modified layered silicates in high-functionality epoxy resins can improve the mechanical properties of these resins, which is significant for the development of advanced composite materials (Becker, Varley, & Simon, 2002).
  • Environmental Chemistry :

    • Octadecanophenone derivatives are involved in adsorption processes, such as the use of octadecane-betaine modified montmorillonite for the removal of pollutants like bisphenol A and Cd²⁺ from water, highlighting their potential in environmental remediation applications (Liu et al., 2016).

Safety And Hazards

Octadecanophenone should be handled with care. Personal protective equipment, including face protection, should be worn when handling this compound. It should be used in a well-ventilated area and contact with skin, eyes, and clothing should be avoided3. It is also advised to avoid dust formation3.


Future Directions

I couldn’t find specific information on the future directions of Octadecanophenone. However, given its structure, it could potentially be used in research and development in various fields such as materials science, pharmaceuticals, and organic synthesis.


properties

IUPAC Name

1-phenyloctadecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(25)23-20-17-16-18-21-23/h16-18,20-21H,2-15,19,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLXXVQTWJFJFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H40O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20218100
Record name 1-Phenyloctadecan-1-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyloctadecan-1-one

CAS RN

6786-36-3
Record name Octadecanophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6786-36-3
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Record name 1-Phenyloctadecan-1-one
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Record name Stearophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57587
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Record name 1-Phenyloctadecan-1-one
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Record name 1-phenyloctadecan-1-one
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Record name 1-PHENYLOCTADECAN-1-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
MI Yagofarov, IS Balakhontsev, AA Sokolov… - Liquids, 2022 - mdpi.com
… of n-octadecanophenone obtained by … n-octadecanophenone were each measured in the same crucible. This procedure was repeated twice for two samples of n-octadecanophenone, …
Number of citations: 2 www.mdpi.com
DN Bolmatenkov, AA Notfullin, MI Yagofarov… - Journal of Molecular …, 2023 - Elsevier
… Numerical values of vapor pressures of hexanophenone, octanophenone and octadecanophenone measured in this work are provided in Table S2 of the Supplementary …
Number of citations: 1 www.sciencedirect.com
S Kieatiwong, GC Miller - Environmental Toxicology and …, 1992 - Wiley Online Library
… The vapor pressures of hexanophenone, octanophenone, dodecanophenone, hexadecanophenone, and octadecanophenone were determined by a variation of the capillary GC …
Number of citations: 6 setac.onlinelibrary.wiley.com
RM Smith, MM Sanagi - Journal of Chromatography A, 1990 - Elsevier
… n-Alkanes from decane to tetracosane, alkyl aryl ketones from valerophenone to octadecanophenone and test compounds were laboratory grade from a range of suppliers. Carbon …
Number of citations: 29 www.sciencedirect.com
M MarsináSanagi - Analyst, 1991 - pubs.rsc.org
… In an initial study a set of test compounds containing different functional groups and a limited series of homologous alkyl aryl ketones, from acetophenone to octadecanophenone, were …
Number of citations: 16 pubs.rsc.org
ES Ahuja, JP Foley - Journal of Chromatography A, 1994 - Elsevier
… Alkyl aryl ketone homologues dodecanophenone (C 18 ), tetradecanophenone (C 20 ), hexadecanophenone (C 22 ) and octadecanophenone (C 24 ) were separated via hydrophobic …
Number of citations: 44 www.sciencedirect.com
RM Smith, MM Sanagi - Chromatographia, 1988 - Springer
… n-Alkanes from decane to tetradecane, alkylarylketones from acetophenone to octadecanophenone and test compounds were laboratory grade from a range of suppliers. Carbon …
Number of citations: 18 link.springer.com
ES Ahtija, JP Foley - Journal of Chromatography A, 1994 - academia.edu
Separations of very hydrophobic neutral analytes were achieved using hydrophobic interaction electrokinetic chromatography (HI-EKC). Alkyl aryl ketone homologues …
Number of citations: 2 www.academia.edu
S Park, Y Cho, S Park, MS Oh, D Kim, G Lim… - Chemistry Letters, 2019 - journal.csj.jp
Thermochromic microcapsules with two kinds of phase change materials that can change color with gradient under 70 C were prepared. To induce gradient color change in the …
Number of citations: 5 www.journal.csj.jp
RM Smith, MM Sanagi - Journal of Chromatography A, 1989 - Elsevier
Eleven benzodiazepines were separated using supercritical fluid chromatography on columns packed with polystyrene-divinylbenzene and ODS- and cyano-bonded silica. The effect of …
Number of citations: 41 www.sciencedirect.com

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